molecular formula C14H14N2O3S B3133561 N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid CAS No. 393837-72-4

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid

Cat. No.: B3133561
CAS No.: 393837-72-4
M. Wt: 290.34 g/mol
InChI Key: JDWNOTPJIJMTCK-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and succinamic acid moieties. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods may involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-acetamide
  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-propionamide
  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-butyramide

Uniqueness

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is unique due to its specific combination of the thiazole ring and succinamic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-15-12(8-20-9)10-2-4-11(5-3-10)16-13(17)6-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNOTPJIJMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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